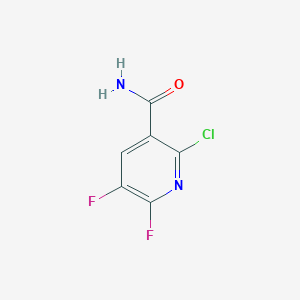
3-Pyridinecarboxamide, 2-chloro-5,6-difluoro-
Descripción general
Descripción
3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- is a chemical compound with the molecular formula C6H3ClF2N2O It is a derivative of nicotinamide, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- can be achieved through several synthetic routes. One common method involves the selective chlorination and fluorination of nicotinamide derivatives. For instance, starting from 2,6-dichloro-5-fluoro-nicotinic acid, selective removal of chlorine atoms and subsequent hydrolysis can yield 2-chloro-5-fluoro-nicotinic acid, which can then be further fluorinated to obtain 3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- .
Industrial Production Methods
Industrial production methods for 3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic hydrogenation, selective halogenation, and controlled hydrolysis under specific conditions to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of 3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- include other halogenated nicotinamide derivatives, such as:
- 2-Chloro-5-fluoro-nicotinamide
- 2,6-Dichloro-5-fluoro-nicotinamide
- 2-Chloro-5-iodo-nicotinamide
Uniqueness
3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and biological properties. The combination of these halogens can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C6H3ClF2N2O |
|---|---|
Peso molecular |
192.55 g/mol |
Nombre IUPAC |
2-chloro-5,6-difluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H3ClF2N2O/c7-4-2(6(10)12)1-3(8)5(9)11-4/h1H,(H2,10,12) |
Clave InChI |
JBLHYAFLUQSWOF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1F)F)Cl)C(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














